
2-Benzothiazolamine, N-(phenylmethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzothiazolamine, N-(phenylmethylene)- is an organic compound with the molecular formula C14H10N2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolamine, N-(phenylmethylene)- typically involves the condensation of 2-aminobenzothiazole with benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds as follows:
2-Aminobenzothiazole+Benzaldehyde→2-Benzothiazolamine, N-(phenylmethylene)-
The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of 2-Benzothiazolamine, N-(phenylmethylene)- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Benzothiazolamine, N-(phenylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzothiazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce the corresponding amine derivative.
科学的研究の応用
2-Benzothiazolamine, N-(phenylmethylene)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: Research has shown that derivatives of benzothiazole, including 2-Benzothiazolamine, N-(phenylmethylene)-, may have therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 2-Benzothiazolamine, N-(phenylmethylene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with bacterial cell membranes can disrupt their integrity, resulting in antimicrobial activity.
類似化合物との比較
2-Benzothiazolamine, N-(phenylmethylene)- can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: This compound is a precursor in the synthesis of 2-Benzothiazolamine, N-(phenylmethylene)- and shares similar chemical properties.
Benzothiazole: The parent compound of the benzothiazole family, it serves as a core structure for many derivatives with diverse applications.
2-Mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator, it has different functional groups compared to 2-Benzothiazolamine, N-(phenylmethylene)-.
特性
CAS番号 |
69791-41-9 |
|---|---|
分子式 |
C14H10N2S |
分子量 |
238.31 g/mol |
IUPAC名 |
N-(1,3-benzothiazol-2-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C14H10N2S/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-10H |
InChIキー |
SBRCQCMQXNSPJR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=NC2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



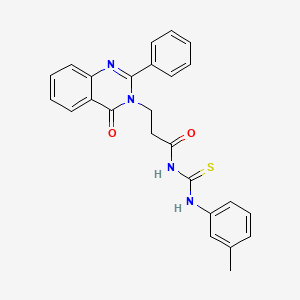
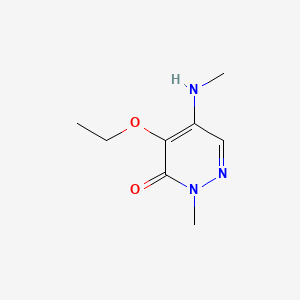
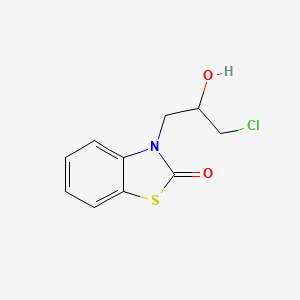
![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)
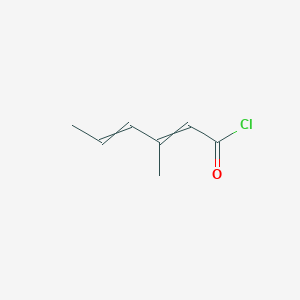


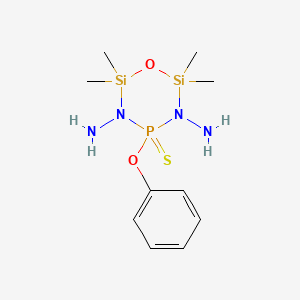
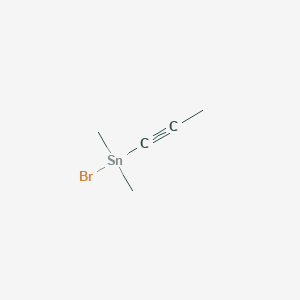

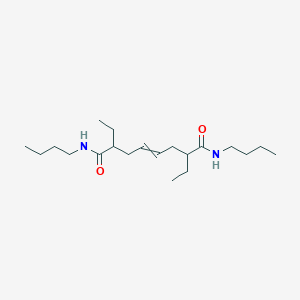
![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)

